

Application Notes and Protocols: Brain Penetration and CNS Delivery of JNJ-40355003

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Compound of Interest		
Compound Name:	JNJ-40355003	
Cat. No.:	B608217	Get Quote

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Introduction

JNJ-40355003 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids such as anandamide. By inhibiting FAAH, **JNJ-40355003** increases the levels of endogenous cannabinoids in the central nervous system (CNS), a mechanism with therapeutic potential for a variety of neurological and psychiatric disorders. Effective CNS delivery and target engagement are critical for the therapeutic efficacy of FAAH inhibitors. These application notes provide an overview of the brain penetration of **JNJ-40355003** and related compounds, along with protocols for assessing CNS delivery.

While specific quantitative brain penetration data for **JNJ-40355003** are not extensively available in the public domain, information on the broader class of heteroaryl piperazinyl- and piperadinyl-urea FAAH inhibitors, to which **JNJ-40355003** belongs, offers valuable insights. Furthermore, detailed clinical data on a related FAAH inhibitor, JNJ-42165279, provides a robust case study for understanding the methodologies and expected outcomes in CNS delivery studies.

Data Presentation JNJ-40355003 and Related FAAH Inhibitors



Studies on a series of heteroaryl piperazinyl- and piperadinyl-urea FAAH inhibitors have demonstrated that brain penetration can be significantly modulated by minor structural modifications. This highlights the importance of empirical determination of the brain-to-plasma (B/P) ratio for each new compound. It is noteworthy that for this class of covalent inhibitors, a low B/P ratio does not necessarily preclude effective central target engagement.

Table 1: Brain Penetration of Heteroaryl Piperazinyl- and Piperadinyl-Urea FAAH Inhibitors

Compound Class	Brain/Plasma (B/P) Ratio Range	Key Observations
Heteroaryl piperazinyl- and piperadinyl-urea FAAH inhibitors	>4:1 to as low as 0.02:1	 Brain penetration is highly sensitive to structural changes. Low B/P ratios do not rule out CNS activity for covalent inhibitors.

In vivo studies have confirmed that oral administration of **JNJ-40355003** leads to the elevation of anandamide (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (PEA) in the brains of rats, indicating successful target engagement within the CNS.

Case Study: CNS Delivery of JNJ-42165279 in Humans

A clinical study on JNJ-42165279, another FAAH inhibitor, provides a detailed example of CNS pharmacokinetic and pharmacodynamic assessment.

Table 2: Pharmacokinetics and Brain Occupancy of JNJ-42165279 in Healthy Volunteers



Parameter	Single Dose (10 mg)	Multiple Doses (10 mg/day for 7 days)
Plasma Pharmacokinetics		
Peak Plasma Concentration (Cmax)	Dose-dependent increase observed	Accumulation observed with repeated dosing
Cerebrospinal Fluid (CSF) Pharmacokinetics		
Anandamide (AEA) Fold Increase in CSF	~40-fold increase	~40-70-fold increase
Brain FAAH Occupancy (PET Imaging)		
Brain FAAH Occupancy at Cmax	96-98%	>80% at trough

This data demonstrates that JNJ-42165279 achieves significant and sustained target engagement in the human brain.

Experimental Protocols

The following is a representative protocol for the preclinical assessment of brain penetration of a novel FAAH inhibitor, based on standard industry practices.

Protocol 1: In Vivo Assessment of Brain Penetration in Rodents

Objective: To determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu) of a test compound.

Materials:

- Test compound (e.g., a novel FAAH inhibitor)
- Vehicle for dosing (e.g., 0.5% methylcellulose in water)



- Male Sprague-Dawley rats (250-300 g)
- · Dosing gavage needles
- Blood collection tubes (containing anticoagulant, e.g., EDTA)
- Anesthesia (e.g., isoflurane)
- Surgical tools for brain extraction
- Homogenizer
- Centrifuge
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

- Animal Dosing:
 - Acclimatize animals for at least 3 days prior to the experiment.
 - Fast animals overnight before dosing.
 - Administer the test compound orally (p.o.) or intravenously (i.v.) at a defined dose (e.g., 10 mg/kg).
- Sample Collection:
 - At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose), anesthetize a
 cohort of animals (n=3-4 per time point).
 - Collect a blood sample via cardiac puncture into an EDTA tube.
 - Immediately perfuse the animal transcardially with ice-cold saline to remove blood from the brain vasculature.
 - Excise the whole brain and rinse with cold saline.



Sample Processing:

- Plasma: Centrifuge the blood sample at 3000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
- Brain: Weigh the brain and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) to create a 10% (w/v) homogenate. Store the brain homogenate at -80°C until analysis.

· Bioanalysis:

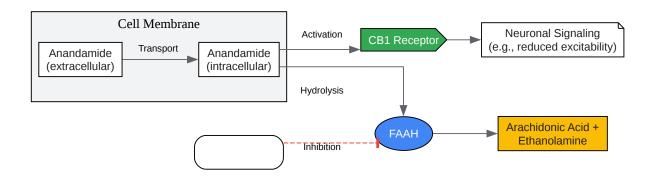
 Determine the concentration of the test compound in plasma and brain homogenate samples using a validated LC-MS/MS method.

Data Analysis:

- Calculate the brain-to-plasma concentration ratio (Kp) at each time point:
 - Kp = Concentration in brain / Concentration in plasma
- To determine the unbound concentrations, perform plasma protein binding and brain tissue binding assays (e.g., equilibrium dialysis).
- Calculate the unbound brain-to-plasma concentration ratio (Kp,uu):
 - Kp,uu = (Concentration in brain * fu,brain) / (Concentration in plasma * fu,plasma)
 - where fu,brain is the fraction unbound in brain and fu,plasma is the fraction unbound in plasma.

Visualizations FAAH Signaling Pathway





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Caption: FAAH metabolizes anandamide; **JNJ-40355003** inhibits this, increasing anandamide levels.

Experimental Workflow for Brain Penetration Study

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